
2-(4-Brom-2-chlorphenoxy)-N-(2,4-Dimethoxyphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Struktur-Aktivitäts-Beziehung (SAR)-Studien
Durch Modifizierung der Struktur von Verbindung X können Forscher SAR-Beziehungen untersuchen. Diese Studien helfen, wichtige funktionelle Gruppen zu identifizieren, die für bestimmte Aktivitäten verantwortlich sind. Die gewonnenen Erkenntnisse können die Entwicklung potenterer Derivate leiten.
Referenzen:
- Monobromphenol. Wikipedia
Wirkmechanismus
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is not yet fully understood. However, it is believed that 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and other inflammatory mediators. 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is also thought to have antioxidant properties, which may be responsible for its potential anti-cancer activity.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been studied for its potential effects on a variety of biochemical and physiological processes. It has been found to inhibit the synthesis of prostaglandins, which are involved in the regulation of inflammation. 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has also been found to have antioxidant properties, which may be responsible for its potential anti-cancer activity. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has a number of advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is relatively stable and has a wide range of uses in scientific research. However, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is also limited by its potential toxicity, as it has been found to be toxic to certain cell lines in vitro.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide. Further research could be done to better understand its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the synthesis of drugs and other pharmaceuticals, as well as its potential use in the treatment of cancer. Finally, further research could be done to explore the potential toxicity of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide and to develop methods to reduce its toxicity.
Synthesemethoden
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can be synthesized by a number of different methods, including the reaction of 4-bromo-2-chlorophenol with 2,4-dimethoxybenzoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and the resulting product is purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-11-4-5-13(15(8-11)22-2)19-16(20)9-23-14-6-3-10(17)7-12(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPULMPMGWVDKHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

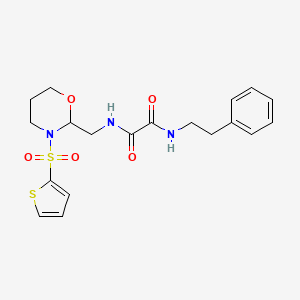
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)
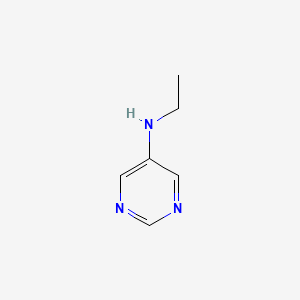
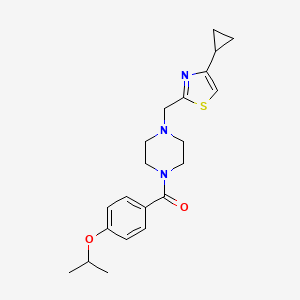
![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)
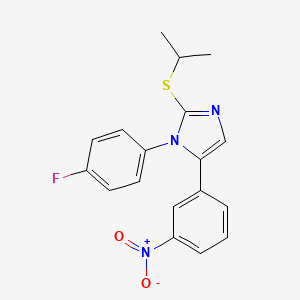
amine](/img/structure/B2385047.png)
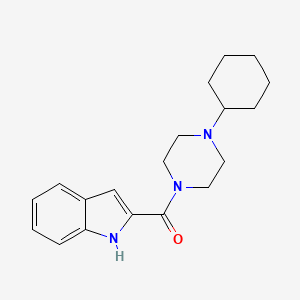
![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)
